molecular formula C13H9N3O2 B188108 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 3323-26-0

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B188108
CAS No.: 3323-26-0
M. Wt: 239.23 g/mol
InChI Key: SNBCSKCONKUZBA-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-nitrophenyl substituent. This compound is part of a broader class of imidazopyridines, which are known for their diverse pharmacological and biological activities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-(4-aminophenyl)imidazo[1,2-a]pyridine .

Scientific Research Applications

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:

    Alpidem: A hypnotic drug with a similar imidazo[1,2-a]pyridine core.

    Zolpidem: A sedative used for treating insomnia.

    Minodronic Acid: An anti-osteoporosis drug.

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to varied pharmacological profiles .

Biological Activity

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core with a nitrophenyl substituent. Its molecular formula is C12_{12}H8_{8}N4_{4}O2_{2}, and it has a molecular weight of approximately 240.22 g/mol. The presence of the nitrophenyl group is significant for its biological activity, as it can influence electron transfer reactions and modulate interactions with biological macromolecules.

The primary target of this compound has been identified as the KRAS G12C protein. This compound acts as a covalent inhibitor , which means it forms a stable bond with the target protein, effectively inhibiting its function. The inhibition of KRAS G12C affects the RAS signaling pathway, which is crucial in various cellular processes including proliferation and survival .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines including HepG2 (hepatocellular carcinoma), A375 (human skin cancer), MCF-7 (breast cancer), and Hep-2 (laryngeal carcinoma). The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity .
  • Case Study : In one notable study, derivatives of imidazo[1,2-a]pyridine were screened against multiple cancer cell lines, demonstrating significant anti-proliferative effects. Among these, this compound showed promising results in reducing cell viability at concentrations around 10510^{-5} M .

Other Biological Activities

Beyond its anticancer properties, this compound also exhibits:

  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial effects against various pathogens.
  • Antiviral Properties : Some studies indicate that this compound may inhibit viral replication mechanisms in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

Compound NameStructureUnique Features
2-(4-Aminophenyl)imidazo[1,2-a]pyridineStructureAmino group may alter biological activity
2-(5-Nitrophenyl)imidazo[1,2-a]pyridineStructureDifferent position of nitrophenyl affects reactivity
2-(4-Dimethylaminophenyl)imidazo[1,2-a]pyridineStructureEnhanced solubility and potential changes in activity

These variations highlight how modifications can lead to different pharmacological profiles and therapeutic potentials.

Properties

IUPAC Name

2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)12-9-15-8-2-1-3-13(15)14-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBCSKCONKUZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186882
Record name Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3323-26-0
Record name 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3323-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003323260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-aminopyridine (0.20 g, 2.11 mmol) and 2-bromo-4′-nitroacetophenone (0.5 g, 2.05 mmol) in EtOH (25 ml) was heated under reflux for 18 h. The reaction mixture was allowed to cool and sodium bicarbonate (88 mg, 1.05 mmol) was added and heating was continued for 2 h. On cooling to room temperature, the solvent was removed under reduced pressure and the residue was dissolved in DCM (40 ml), washed with water (40 ml), and dried (Na2SO4). The solvent was removed under reduced pressure to give a brown solid which was purified by flash chromatography (15:1 DCM/MeOH) to give the title compound (0.27 g, 54%) as a yellow solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
Yield
54%

Synthesis routes and methods II

Procedure details

5.00 g (20.49 mmol) 2-Bromo-1-(4-nitrophenyl)-ethanone and 3.86 g (40.98 mmol) 2-aminopyridine are heated to reflux in 50 mL acetonitrile for 3 hours. The mixture is allowed to cool to RT. The solvent is evaporated. The residue is suspended in ethanol and alkalinized with ammonia solution. The precipitate is filtered off, washed with diethyl ether and dried.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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